N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide
Description
Triazole Ring
The 1,2,4-triazole moiety is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This ring exhibits tautomerism, though the 1H-tautomer dominates in most conditions. The triazole’s electron-rich nature enables participation in hydrogen bonding and coordination chemistry, which is critical for its biological and material applications.
Ethoxy Linker
The ethoxy group (-OCH₂CH₂-) connects the triazole to the acetimidoyl cyanide core. This flexible spacer influences the compound’s solubility and steric properties. Ethoxy groups are known to enhance lipid solubility, potentially affecting the molecule’s bioavailability.
Cyanide and Acetimidoyl Groups
The cyanide (-C≡N) and acetimidoyl (-N=C-O-) groups introduce electrophilic character to the molecule. The nitrile group’s strong electron-withdrawing nature polarizes adjacent bonds, while the acetimidoyl moiety’s imine (C=N) and carbonyl (C=O) groups create sites for nucleophilic attack or hydrogen bonding. The 2-amino-2-oxo modification further diversifies reactivity by introducing both a primary amine (-NH₂) and a ketone (=O), enabling participation in condensation or redox reactions.
Comparative Analysis with Related 1,2,4-Triazole Derivatives
The structural uniqueness of this compound becomes evident when compared to other 1,2,4-triazole derivatives:
- Fluconazole : A well-known antifungal agent featuring two triazole rings connected to a central alcohol group. Unlike the target compound, fluconazole lacks nitrile and ethoxy groups, relying instead on hydroxyl and difluorophenyl substituents for activity.
- Paclobutrazol : A plant growth regulator with a triazole ring linked to a tertiary alcohol and a chlorinated phenyl group. Its mechanism involves inhibition of gibberellin biosynthesis, a pathway unrelated to the cyanide-containing compound’s potential reactivity.
- 4-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]phenol : A simpler analog sharing the ethoxy-triazole motif but lacking the acetimidoyl cyanide core. This compound’s phenolic group contrasts with the nitrile and carbonyl functionalities in the target molecule, altering its acidity and redox behavior.
| Compound | Key Functional Groups | Applications |
|---|---|---|
| N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-... | Triazole, ethoxy, cyanide, carbonyl | Research (potential ligand) |
| Fluconazole | Triazole, hydroxyl, difluorophenyl | Antifungal therapy |
| Paclobutrazol | Triazole, chlorophenyl, tertiary alcohol | Agriculture |
Properties
Molecular Formula |
C7H8N6O2 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
(1E)-2-amino-2-oxo-N-[2-(1,2,4-triazol-1-yl)ethoxy]ethanimidoyl cyanide |
InChI |
InChI=1S/C7H8N6O2/c8-3-6(7(9)14)12-15-2-1-13-5-10-4-11-13/h4-5H,1-2H2,(H2,9,14)/b12-6+ |
InChI Key |
PPPRHZYZWSBICT-WUXMJOGZSA-N |
Isomeric SMILES |
C1=NN(C=N1)CCO/N=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=NN(C=N1)CCON=C(C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide typically involves multiple steps. One common method includes the reaction of 1H-1,2,4-triazole with ethylene oxide to form 2-(1H-1,2,4-triazol-1-yl)ethanol.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide is a complex organic compound with a triazole ring, a five-membered heterocyclic structure that contains three nitrogen atoms. This compound is characterized by its unique combination of functional groups, including an amino group, an oxoacetimidoyl moiety, and a cyanide group.
Potential Applications
This compound has potential applications across various fields:
- Pharmaceuticals Due to its biological activity, it may serve as a lead compound for developing new antifungal or antibacterial agents.
- Agriculture Its properties may be exploited in developing fungicides or herbicides that target specific plant pathogens.
- Coordination Chemistry The triazole moiety can act as a ligand in metal coordination complexes, which could have applications in catalysis or materials science.
Interaction Studies
Interaction studies involving this compound typically focus on its binding affinities with biological targets such as enzymes or receptors. These studies can help elucidate its mechanism of action and therapeutic potential. Such studies are crucial for understanding its pharmacodynamics and optimizing its structure for enhanced activity.
Enzyme inhibition assays can determine its effectiveness against specific microbial enzymes. Molecular docking studies can predict how well it binds to target proteins involved in disease pathways.
Uniqueness
This compound is unique due to its combination of functional groups that allow for diverse chemical reactivity and potential biological applications not fully explored by other triazole derivatives. Its ability to act both as an antimicrobial agent and a potential ligand for coordination chemistry sets it apart from more established compounds like fluconazole and itraconazole.
Triazoles
Mechanism of Action
The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The cyanide group can also interact with enzymes, inhibiting their activity and disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Key Differences :
- The ethoxy linker in the target compound may enhance hydrophilicity compared to methyl esters (e.g., methyl 2-(bis(Boc)amino)-3-triazol-propanoate) .
Physicochemical Properties
| Property | Target Compound | β-(1,2,4-Triazol-1-yl)-L-alanine | 2-Cyano-N-[(methylamino)carbonyl]acetamide |
|---|---|---|---|
| Solubility | Moderate (ethoxy linker enhances hydrophilicity) | High (polar amino acid backbone) | Low (non-polar methylamino group) |
| Stability | Likely stable in dry conditions; cyanide may hydrolyze | Stable | Unknown (untested toxicology) |
| Reactivity | High (cyanide and triazole electrophilic sites) | Low | Moderate (cyanide reactivity) |
Biological Activity
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
1. Overview of the Compound
This compound features a triazole moiety, which is known for its diverse biological applications. Triazoles have been extensively studied for their antifungal, antibacterial, antiviral, and anticancer properties. The specific structure of this compound suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its interaction with key molecular targets:
- Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors. For instance, they can inhibit enzymes such as cytochrome P450 and various kinases which are crucial in cancer and infectious disease pathways.
- Receptor Binding : The triazole ring may facilitate binding to specific receptors involved in cellular signaling pathways, potentially leading to therapeutic effects in various diseases.
3. Pharmacological Profile
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
4. Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
- A study highlighted the synthesis and evaluation of various triazole compounds, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 μg/mL for effective compounds.
- Another research article focused on the anticancer properties of triazole derivatives, showing that certain compounds induced apoptosis in human cancer cell lines through mitochondrial pathways .
5. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds:
- Modifications on the triazole ring or the ethoxy group can lead to enhanced potency and selectivity against specific targets.
- Studies have shown that substituents on the triazole ring significantly affect both antimicrobial and anticancer activities .
6. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities. The underlying mechanisms involving enzyme inhibition and receptor binding provide avenues for therapeutic applications in infectious diseases and cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Couple the triazole-ethoxy moiety to the acetimidoyl cyanide backbone via nucleophilic substitution. Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane with triethylamine as a base (similar to methods in ) .
- Step 2 : Optimize reaction time (3–6 hours) and temperature (273 K to room temperature) to minimize side products. Monitor progress via TLC (as in ).
- Step 3 : Purify via recrystallization from methanol/acetone (1:1) to achieve ≥95% purity (adapted from ) .
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Assign peaks using ¹H and ¹³C NMR, focusing on the triazole proton (δ 8.1–8.3 ppm) and cyanide group (C≡N, ~110–120 ppm in ¹³C). Compare with analogs in and .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (methanol/acetone). Use SHELX software ( ) for refinement, targeting R-factors <0.05 .
Q. What biological activity screening protocols are appropriate for this compound?
- Methodology :
- Test antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Reference methods in for thiazole derivatives .
- Evaluate enzyme inhibition (e.g., CDK2) via fluorescence polarization assays, as described for triazole-containing degraders in .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disordered ethoxy-triazole groups) be resolved during structure refinement?
- Methodology :
- Use SHELXL’s PART and SUMP instructions to model disorder. Apply geometric restraints to the triazole ring (C–N bond lengths: ~1.31 Å; angles: ~120°) based on .
- Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., N–H⋯N hydrogen bonds as in ) .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?
- Methodology :
- Modify substituents : Replace the ethoxy linker with longer PEG chains (e.g., triethylene glycol) to enhance solubility ( ) .
- Bioisosteric replacement : Substitute the cyanide group with a thiocyanate or nitro moiety, as seen in ’s hydrazonoyl cyanide derivatives.
- SAR validation : Use molecular docking (e.g., AutoDock Vina) to predict binding to CDK2 or microbial targets .
Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved during characterization?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
